molecular formula C11H10F4O3 B6302938 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester, 97% CAS No. 773134-76-2

3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester, 97%

Cat. No. B6302938
CAS RN: 773134-76-2
M. Wt: 266.19 g/mol
InChI Key: ZDWKIMYKUSBWRT-UHFFFAOYSA-N
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Description

“3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester, 97%” is a chemical compound with the formula C12H10F4O4 . It is a derivative of benzoic acid, where the hydrogen of the carboxyl group is replaced by an ethyl ester group, and one of the hydrogen atoms on the benzene ring is replaced by a 1,1,2,2-tetrafluoroethoxy group .


Molecular Structure Analysis

The molecular structure of “3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester, 97%” consists of a benzene ring attached to a carboxyl group (forming benzoic acid), which is further esterified with ethanol. Additionally, one of the hydrogen atoms on the benzene ring is replaced by a 1,1,2,2-tetrafluoroethoxy group .

properties

IUPAC Name

ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O3/c1-2-17-9(16)7-4-3-5-8(6-7)18-11(14,15)10(12)13/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWKIMYKUSBWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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